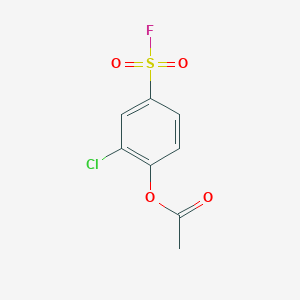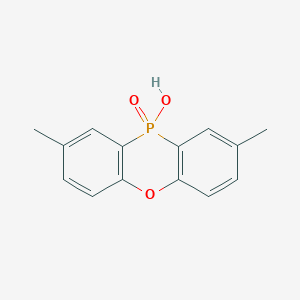
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is a phosphorus-containing organic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyl group and two methyl groups attached to a phenoxaphosphinine ring, with an oxide group at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide typically involves the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine. One common method is the use of potassium permanganate in an alkaline medium, which results in the formation of 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid . This compound can then be further processed to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, depending on the reaction conditions and the nature of the substituents.
Major Products
The major products formed from these reactions include various derivatives of 10-Hydroxy-2,8-dimethylphenoxaphosphinine, such as 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .
Applications De Recherche Scientifique
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of polybenzoimidazoles and other phosphorus-containing polymers.
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid
- 2,8-Dimethyl-10H-phenoxaphosphinine 10-oxide
Uniqueness
10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is unique due to its specific structural features, including the presence of both hydroxyl and oxide groups at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
15320-91-9 |
|---|---|
Formule moléculaire |
C14H13O3P |
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
10-hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide |
InChI |
InChI=1S/C14H13O3P/c1-9-3-5-11-13(7-9)18(15,16)14-8-10(2)4-6-12(14)17-11/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
XMQJFASSDPCFTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


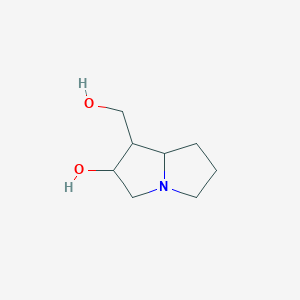

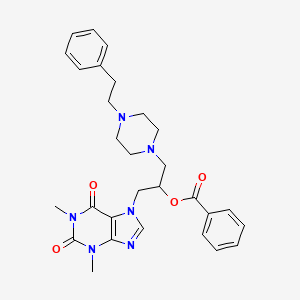
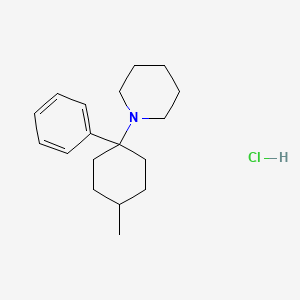
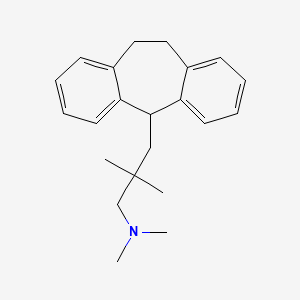
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
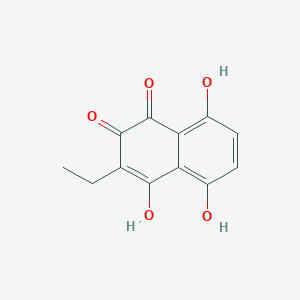
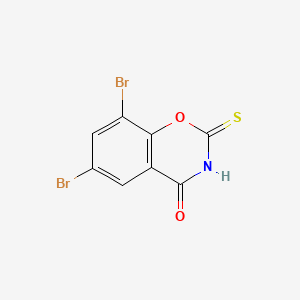
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
